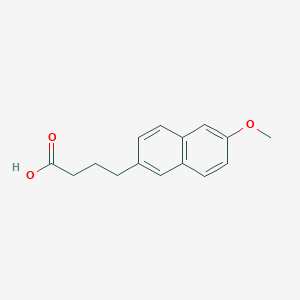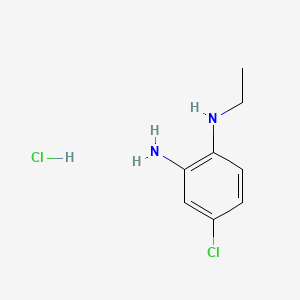![molecular formula C14H19ClN2O2 B13537782 benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)
benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its IUPAC name is 5-benzyl-5-azaspiro[2.4]heptan-4-one.
- This compound belongs to the class of spiro compounds, characterized by a unique spirocyclic structure.
- It is a solid compound that is typically sealed and stored at room temperature .
BenzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride: is a chemical compound with the molecular formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Analyse Chemischer Reaktionen
- The compound may undergo various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific reaction type.
- Major products formed from these reactions would also vary based on the reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
- Research applications of this compound span several fields:
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets (e.g., receptors, enzymes) could provide insights into its biological activity.
Medicine: Potential pharmaceutical applications may exist, although specific studies are lacking.
Industry: It might find use in the development of novel materials or chemical processes.
Wirkmechanismus
- Unfortunately, detailed information about the mechanism of action is not readily available.
- Further research would be necessary to understand how this compound exerts its effects.
- Molecular targets and pathways involved remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
- While direct comparisons are challenging due to limited data, we can highlight its uniqueness:
Similar Compounds: Other spirocyclic compounds with similar structural features.
Uniqueness: Investigate whether this compound possesses distinct properties compared to related spiro compounds.
Eigenschaften
Molekularformel |
C14H19ClN2O2 |
|---|---|
Molekulargewicht |
282.76 g/mol |
IUPAC-Name |
benzyl N-(4-azaspiro[2.4]heptan-7-yl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-13(18-10-11-4-2-1-3-5-11)16-12-6-9-15-14(12)7-8-14;/h1-5,12,15H,6-10H2,(H,16,17);1H |
InChI-Schlüssel |
KMZZMJUXGGDNHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2(C1NC(=O)OCC3=CC=CC=C3)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)





